1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide

Description

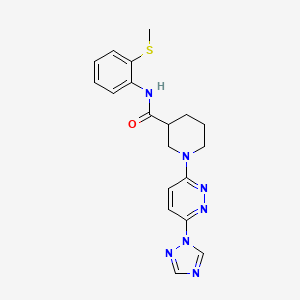

This compound features a pyridazine core substituted with a 1H-1,2,4-triazole moiety at position 6, linked to a piperidine-3-carboxamide scaffold. The amide group is further functionalized with a 2-(methylthio)phenyl substituent. The triazole ring is pharmacologically significant due to its role in hydrogen bonding and metal coordination, commonly exploited in antifungal and kinase-targeting agents .

Properties

IUPAC Name |

N-(2-methylsulfanylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7OS/c1-28-16-7-3-2-6-15(16)22-19(27)14-5-4-10-25(11-14)17-8-9-18(24-23-17)26-13-20-12-21-26/h2-3,6-9,12-14H,4-5,10-11H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQZMFFZWPYGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 423.43 g/mol. The structure includes a triazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that derivatives of triazole compounds can exhibit potent anticancer activity. For instance, studies have shown that triazole-containing compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced proliferation of cancer cells by disrupting nucleotide synthesis pathways .

In vitro studies have demonstrated that similar compounds exhibit significant activity against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating their effectiveness .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| 1 | HCT-116 | 6.2 |

| 2 | T47D | 27.3 |

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the one have shown effectiveness against a range of pathogenic bacteria, suggesting potential applications in treating infections . The mechanism often involves the inhibition of critical enzymes in bacterial metabolism.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : As noted, the inhibition of DHFR disrupts DNA synthesis, leading to cell death in rapidly dividing cells.

- Tyrosine Kinase Inhibition : Some triazole derivatives have been found to inhibit tyrosine kinases, which play a crucial role in signaling pathways that regulate cell growth and division .

- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that triazole compounds can induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

- Piritrexim : A well-known triazole derivative demonstrated significant antitumor effects in preclinical models. It inhibited DHFR effectively and showed promise against melanoma and urothelial cancers .

- Synthetic Pathways : Research has focused on synthesizing new triazole derivatives and evaluating their biological activities. For example, compounds synthesized via hydrazine reactions exhibited notable anticancer effects against various cell lines .

Comparison with Similar Compounds

Structural Analog 1: 1-(6-Chloropyridazin-3-yl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide

- Key Differences :

- Substituent at Pyridazine Position 6 : Chlorine replaces the triazole group.

- Amide Substituent : (1-Methylpyrrol-2-yl)methyl instead of 2-(methylthio)phenyl.

- The pyrrole-methyl amide may lower lipophilicity (logP) relative to the methylthio group, affecting bioavailability .

Structural Analog 2: 1-(6-(1H-1,2,4-Triazol-1-yl)Pyridazin-3-yl)-N-(Pyridin-2-ylMethyl)Piperidine-3-Carboxamide

- Key Differences :

- Amide Substituent : Pyridin-2-ylmethyl replaces 2-(methylthio)phenyl.

- Loss of the methylthio group may reduce hydrophobic interactions in target binding pockets .

Structural Analog 3: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

- Key Differences :

- Core Structure : Pyrazolo[3,4-b]pyridine replaces pyridazine.

- Substituents : Ethyl-methylpyrazole amide and phenyl group.

- Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antifungal Screening: A fluorometric assay using Alamar Blue demonstrated that triazole-containing analogs (e.g., imidazolylindol-propanol) exhibit potent activity against Candida albicans (MIC = 0.001 µg/mL) . The target compound’s triazole group may similarly engage fungal CYP51, though this requires experimental validation.

- Role of Substituents :

- Methylthio vs. Chloro : Methylthio’s higher lipophilicity may enhance tissue penetration but could increase off-target effects.

- Pyridine vs. Pyrrole : Pyridine’s basic nitrogen improves solubility, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.